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Compound of Interest

Compound Name: 7-Methylbenzo[d]thiazol-2-amine

Cat. No.: B085021 Get Quote

The benzothiazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a

thiazole ring, is a cornerstone in the development of therapeutic agents.[1][2][3] Its derivatives

are known to exhibit a wide array of pharmacological activities, including anticancer,

antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6][7] The 2-

aminobenzothiazole moiety, in particular, serves as a versatile pharmacophore that can be

readily functionalized to interact with various biological targets.[1][5] This guide focuses on the

structural analogs of a specific, yet representative, member of this class: 7-
Methylbenzo[d]thiazol-2-amine. By systematically exploring the structure-activity

relationships (SAR) around this core, we aim to provide a comprehensive resource for the

rational design of novel and potent therapeutic candidates.

The Core Moiety: 7-Methylbenzo[d]thiazol-2-amine
7-Methylbenzo[d]thiazol-2-amine serves as our foundational scaffold. The strategic

placement of the methyl group at the 7-position influences the molecule's lipophilicity and

metabolic stability, and can also create specific steric interactions within a biological target's

binding pocket. Understanding how modifications to this core structure impact biological activity

is paramount for lead optimization.
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"7-Methylbenzo[d]thiazol-2-amine" [pos="0,0!", pin=true, fillcolor="#EA4335",

fontcolor="#FFFFFF"]; "Benzene_Ring_Analogs" [pos="-3,1.5!", label="Benzene Ring

Analogs"]; "Thiazole_Ring_Analogs" [pos="0,3!", label="Thiazole Ring Analogs"];

"Amino_Group_Analogs" [pos="3,1.5!", label="2-Amino Group Analogs"];

"Bioisosteric_Replacements" [pos="0,-3!", label="Bioisosteric Replacements"];

"7-Methylbenzo[d]thiazol-2-amine" -- "Benzene_Ring_Analogs" [label=" Position 4, 5, 6

Modifications "]; "7-Methylbenzo[d]thiazol-2-amine" -- "Thiazole_Ring_Analogs" [label="

Scaffold Hopping "]; "7-Methylbenzo[d]thiazol-2-amine" -- "Amino_Group_Analogs" [label="

N-Substitution "]; "7-Methylbenzo[d]thiazol-2-amine" -- "Bioisosteric_Replacements" [label="

Core Alterations "]; } dot

Figure 1: Key areas for structural modification of 7-Methylbenzo[d]thiazol-2-amine.

Structure-Activity Relationship (SAR) Exploration
The following sections delve into the known SAR for 2-aminobenzothiazole derivatives, with a

focus on how these principles can be applied to the 7-methyl scaffold.

Modifications of the Benzene Ring
Substituents on the benzene portion of the benzothiazole ring can significantly modulate the

electronic properties and steric profile of the molecule, thereby influencing its binding affinity

and pharmacokinetic properties.

Electron-Withdrawing and Donating Groups: The introduction of electron-withdrawing groups

(e.g., -Cl, -F, -NO2) or electron-donating groups (e.g., -OCH3, -OEt) at positions 4, 5, and 6

can alter the pKa of the 2-amino group and the overall electron density of the ring system.

For instance, in a series of N,N-disubstituted 2-aminobenzothiazoles, moving a chloro group

from the 6- to the 5-position had a negligible effect on antibacterial activity against S. aureus,

while removal of the chlorine resulted in a 2- to 3-fold loss in activity.[8]

Steric Bulk: The size and position of substituents can influence binding to the target protein.

For example, the introduction of a methyl group can either enhance binding through

favorable van der Waals interactions or cause steric hindrance. The rank order of cytotoxicity

for substitution on the benzothiazole scaffold in one study was found to be OEt > H > Me >

NO2.[1]
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Position Substituent
Observed Effect on

Biological Activity
Potential Rationale

4 -F, -Cl

Can enhance activity

by altering electronic

properties.

Increased lipophilicity

and potential for

halogen bonding.

5 -Cl

Maintained potent

antibacterial activity

compared to 6-chloro

analog.[8]

Favorable electronic

and steric interactions

in the binding pocket.

6 -Cl, -NO2

Often explored for

anticancer and

antimicrobial activity.

[1][8]

Can influence

metabolic stability and

target engagement.

6 -OCH3

Associated with potent

antiproliferative

activity in some

series.[2]

May form key

hydrogen bonds with

the target.

Modifications of the 2-Amino Group
The 2-amino group is a critical site for modification and a key determinant of the biological

activity of these compounds. It can act as both a hydrogen bond donor and acceptor, and its

substitution allows for the introduction of diverse chemical functionalities.[1]

N-Alkylation and N-Arylation: Substitution on the amino group can lead to a wide range of

activities. For example, N,N-disubstituted 2-aminobenzothiazoles have shown potent activity

against Staphylococcus aureus, with the N-propyl imidazole moiety being crucial for the

observed antibacterial effect.[8][9]

Amide and Sulfonamide Formation: Acylation and sulfonylation of the 2-amino group can

introduce functionalities that interact with specific residues in the target's active site.[10]

Urea and Thiourea Derivatives: These derivatives have been explored for various biological

activities, including antidiabetic properties.[11]
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dot graph "Amino_Group_Modification_Workflow" { rankdir=LR; node [shape=box,
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Figure 2: Common modifications of the 2-amino group on the benzothiazole scaffold.

Bioisosteric Replacements of the Benzothiazole Core
Bioisosterism, the replacement of a functional group with another that has similar physical and

chemical properties, is a powerful strategy in drug design.[12][13] Replacing the benzothiazole

scaffold can lead to improved potency, selectivity, and pharmacokinetic profiles.

Benzimidazole and Indazole: These heterocycles are common bioisosteres of benzothiazole.

A study on analogs based on the clathrodin scaffold showed that both 2-aminobenzothiazole

and benzimidazole derivatives exhibited biological activity.[14]

Quinoline: The quinoline ring has been used as a bioisosteric replacement for the

benzothiazole scaffold in the design of EGFR-TK inhibitors.[13]

Open-Chain Analogs: In some cases, replacing the heterocyclic system with a more flexible

open-chain structure can lead to novel binding modes and improved properties.

Synthetic Methodologies
The synthesis of 2-aminobenzothiazole derivatives is well-established, with several reliable

methods available to researchers.

General Synthesis of the 2-Aminobenzothiazole Core
A common route to substituted 2-aminobenzothiazoles involves the reaction of a

correspondingly substituted aniline with a thiocyanate salt in the presence of a halogen.
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Protocol: Synthesis of 7-Methylbenzo[d]thiazol-2-amine

Reactant Preparation: Dissolve 3-methylaniline (1 equivalent) in a suitable solvent such as

glacial acetic acid.

Thiocyanation: Add potassium thiocyanate or ammonium thiocyanate (2-3 equivalents) to the

solution and cool the mixture in an ice bath.

Cyclization: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the

cooled mixture with stirring.

Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours,

monitoring the progress by thin-layer chromatography (TLC).

Work-up: Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium

hydroxide solution) to precipitate the product.

Purification: Collect the crude product by filtration, wash with water, and purify by

recrystallization from a suitable solvent (e.g., ethanol).

dot graph "Synthesis_of_2_Aminobenzothiazole" { rankdir=LR; node [shape=plaintext,

fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
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Figure 3: A general synthetic scheme for 7-Methylbenzo[d]thiazol-2-amine.

Derivatization of the 2-Amino Group
The 2-amino group can be readily functionalized through standard organic reactions.

Protocol: N-Acylation of 7-Methylbenzo[d]thiazol-2-amine

Reactant Preparation: Dissolve 7-Methylbenzo[d]thiazol-2-amine (1 equivalent) and a

base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g.,

dichloromethane or tetrahydrofuran).
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Acylation: Cool the solution in an ice bath and add the desired acyl chloride or anhydride (1.1

equivalents) dropwise.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until

completion, as monitored by TLC.

Work-up: Quench the reaction with water and extract the product with an organic solvent.

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure. Purify the crude product by column chromatography or

recrystallization.

Biological Evaluation
A comprehensive biological evaluation is crucial to determine the therapeutic potential of the

synthesized analogs.

In Vitro Assays
Antiproliferative Assays: The MTT or SRB assay is commonly used to assess the cytotoxicity

of compounds against a panel of cancer cell lines.[2]

Antimicrobial Assays: The minimum inhibitory concentration (MIC) is determined using broth

microdilution or agar dilution methods against a range of bacterial and fungal strains.[8]

Enzyme Inhibition Assays: For target-specific compounds, enzymatic assays are employed

to determine the IC50 values against the purified enzyme (e.g., kinases, topoisomerases).[1]

In Vivo Models
Promising candidates from in vitro studies should be further evaluated in animal models of

disease to assess their efficacy, pharmacokinetics, and toxicity.

Conclusion and Future Directions
The 7-Methylbenzo[d]thiazol-2-amine scaffold represents a fertile ground for the discovery of

new therapeutic agents. The systematic exploration of its structural analogs, guided by the
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principles of SAR, offers a rational approach to lead optimization. Future research should focus

on:

Target Identification: Elucidating the specific molecular targets of active compounds to

understand their mechanism of action.

ADMET Profiling: Early assessment of absorption, distribution, metabolism, excretion, and

toxicity to improve the chances of clinical success.

Combinatorial Chemistry: Utilizing high-throughput synthesis and screening to rapidly

explore a vast chemical space of analogs.

By leveraging the knowledge outlined in this guide, researchers can accelerate the

development of novel benzothiazole-based drugs with improved efficacy and safety profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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